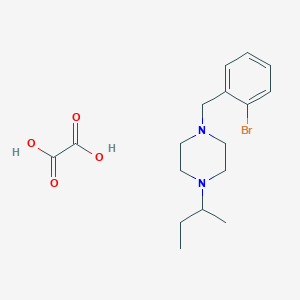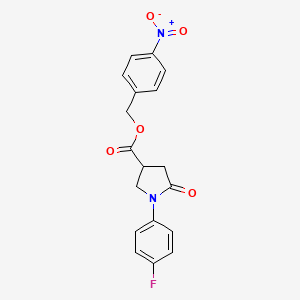![molecular formula C17H24N2O B5158804 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole, also known as DMH-I, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of imidazole derivatives and has been found to possess several biochemical and physiological effects.
作用機序
The mechanism of action of 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole is not fully understood. However, it has been proposed that 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole may inhibit the activity of several enzymes and signaling pathways that are involved in cancer growth and Alzheimer's disease. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been found to bind to several proteins, including heat shock proteins and tubulin, which may contribute to its anticancer and anti-Alzheimer's disease effects.
Biochemical and Physiological Effects:
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has been found to possess several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been found to inhibit the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cancer growth. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been found to induce apoptosis in cancer cells and inhibit the aggregation of amyloid-beta peptides.
実験室実験の利点と制限
One of the advantages of using 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole in lab experiments is its relatively low toxicity compared to other anticancer agents. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been found to be stable under physiological conditions, which makes it suitable for in vivo studies. However, one of the limitations of using 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole. One area of research is the development of more efficient synthesis methods for 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole. Another area of research is the identification of the specific enzymes and signaling pathways that 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole targets. This information could provide insights into the mechanism of action of 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole and potentially lead to the development of more effective anticancer and anti-Alzheimer's disease agents. Additionally, further studies are needed to investigate the potential use of 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole in combination with other anticancer agents or in combination with radiation therapy.
合成法
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole can be synthesized by reacting 2,6-dimethylphenol with 6-bromo-1-hexanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with imidazole in the presence of a catalyst such as palladium on carbon to yield 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole. The synthesis of 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has been reported in several research articles and has been found to be a reliable method for obtaining this compound in high yields.
科学的研究の応用
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has been studied for its potential use in various scientific research applications. One of the most significant areas of research is its potential use as an anticancer agent. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has been found to inhibit the growth of cancer cells and induce apoptosis in several types of cancer, including breast, prostate, and colon cancer. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
特性
IUPAC Name |
1-[6-(2,6-dimethylphenoxy)hexyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-15-8-7-9-16(2)17(15)20-13-6-4-3-5-11-19-12-10-18-14-19/h7-10,12,14H,3-6,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORYRMHSBFXFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2,6-Dimethylphenoxy)hexyl]imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)
![4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5158738.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5158752.png)
![methyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5158757.png)
![(3S*,4S*)-1-[2-(2-furyl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5158762.png)

![4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5158783.png)

![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![{4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)
![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)
